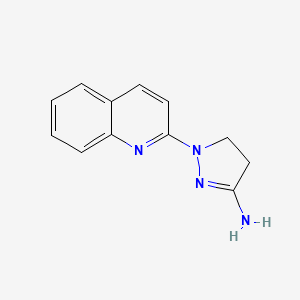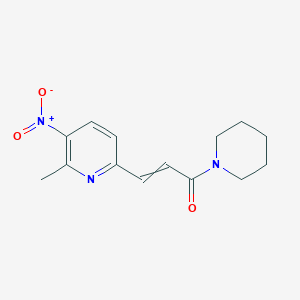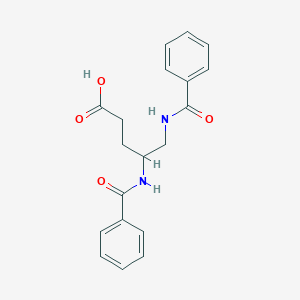![molecular formula C8H2O6 B14376220 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone CAS No. 90267-84-8](/img/structure/B14376220.png)
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxybicyclo[420]octa-1,5-diene-3,4,7,8-tetrone is a complex organic compound with a unique bicyclic structure This compound is characterized by its two hydroxyl groups and four ketone groups, making it a highly reactive molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone typically involves multi-step organic reactions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This process involves a head-to-tail homocoupling of the terminal alkyne followed by a zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions in a controlled environment would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone groups.
Reduction: The ketone groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield additional diketone compounds, while reduction reactions can produce polyhydroxy derivatives.
Applications De Recherche Scientifique
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, it may interact with enzymes and other proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylhexa-1,5-diene-3,4-diol: A similar compound with a different substitution pattern, leading to different reactivity and applications.
Bicyclo[4.2.0]octa-1,5,7-trienes: Compounds with similar bicyclic structures but different functional groups, affecting their chemical behavior.
Uniqueness
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone is unique due to its combination of hydroxyl and ketone groups within a bicyclic framework. This unique structure imparts distinct reactivity and makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
90267-84-8 |
|---|---|
Formule moléculaire |
C8H2O6 |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
7,8-dihydroxybicyclo[4.2.0]octa-1(6),7-diene-2,3,4,5-tetrone |
InChI |
InChI=1S/C8H2O6/c9-3-1-2(4(3)10)6(12)8(14)7(13)5(1)11/h9-10H |
Clé InChI |
AVTQWVCMZWXWAC-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C1O)O)C(=O)C(=O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

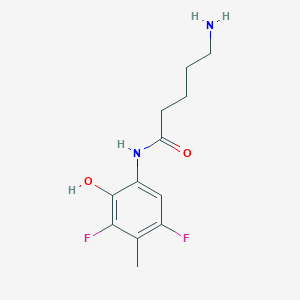

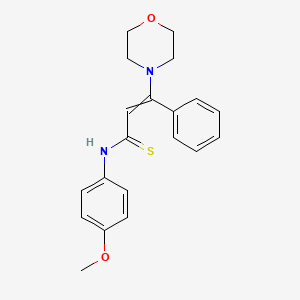
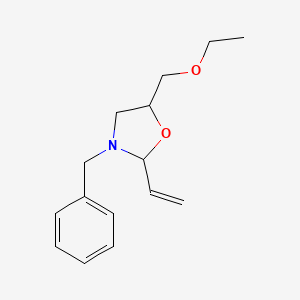
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
